
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Descripción general
Descripción
AZD5597 es un potente compuesto de amida de pirimidina de imidazol desarrollado como un inhibidor de la cinasa dependiente de ciclina. Ha mostrado efectos antiproliferativos significativos contra varias líneas celulares de cáncer, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer .
Mecanismo De Acción
AZD5597 ejerce sus efectos inhibiendo las cinasas dependientes de ciclina, que son cruciales para la progresión del ciclo celular. El compuesto se une al sitio activo de estas cinasas, evitando su interacción con las proteínas ciclina. Esta inhibición conduce al arresto del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares incluyen las cinasas dependientes de ciclina 1, 2 y 9, y las vías involucradas están relacionadas con la regulación del ciclo celular y la apoptosis .
Análisis Bioquímico
Biochemical Properties
AZD-5597 interacts with Cdk1 and Cdk2, which are key enzymes involved in cell cycle regulation . By inhibiting these enzymes, AZD-5597 can disrupt the normal cell cycle and prevent the proliferation of cancer cells .
Cellular Effects
In cellular processes, AZD-5597 has been shown to inhibit the proliferation of LoVo cells, a human colon adenocarcinoma cell line, with an IC50 of 0.039 µM . This suggests that AZD-5597 can effectively influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, AZD-5597 exerts its effects by binding to Cdk1 and Cdk2, inhibiting their activity and thereby disrupting the cell cycle . This inhibition can lead to changes in gene expression and ultimately prevent the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AZD-5597 have been observed over time. For instance, in vivo studies have shown that AZD-5597 (at a dosage of 15 mg/kg) can reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .
Dosage Effects in Animal Models
The effects of AZD-5597 have been studied in animal models at different dosages. At a dosage of 15 mg/kg, AZD-5597 was found to significantly reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .
Metabolic Pathways
As an inhibitor of Cdk1 and Cdk2, it is likely that AZD-5597 interacts with these enzymes and potentially affects metabolic flux or metabolite levels .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de AZD5597 implica la preparación de amidas de pirimidina de imidazol. El proceso incluye la optimización de la potencia inhibitoria contra múltiples cinasas dependientes de ciclina (1, 2 y 9). La ruta sintética generalmente implica la reacción de 5-fluoro-4-(1-isopropil-2-metil-1H-imidazol-5-il)pirimidin-2-amina con (S)-4-(3-(metilamino)pirrolidin-1-il)metanona en condiciones específicas para producir el compuesto deseado .
Métodos de producción industrial
Para la producción industrial, el compuesto se sintetiza a granel utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de solventes y reactivos apropiados, seguido de pasos de purificación para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
AZD5597 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de AZD5597 con grupos funcionales modificados, que se pueden estudiar más a fondo para sus actividades biológicas .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The primary application of this compound lies in its potential as a pharmaceutical agent. It is designed to interact with specific biological targets, making it a candidate for the development of treatments for various diseases:
- Targeted Cancer Therapy : The structure of this compound suggests it may inhibit specific pathways involved in tumor growth. Research indicates that compounds with similar structures have shown efficacy against various cancer types by modulating signaling pathways related to cell proliferation and apoptosis .
- Antiviral Activity : There is growing evidence that similar imidazole and pyrimidine derivatives exhibit antiviral properties. This compound may be explored for its ability to inhibit viral replication, particularly in the context of emerging viral infections .
Mechanistic Studies
Understanding the mechanism of action is crucial for the development of effective therapeutics:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cancer progression or viral replication. For instance, it could potentially inhibit kinases or other enzymes critical for cell signaling pathways .
- Receptor Modulation : The compound may also interact with various receptors, influencing their activity. This modulation can lead to altered physiological responses, which is essential for therapeutic efficacy .
Structure-Activity Relationship (SAR)
The detailed study of structure-activity relationships is vital for optimizing the efficacy and safety profiles of new drugs:
Structural Feature | Impact on Activity |
---|---|
Fluorine Substitution | Enhances lipophilicity and metabolic stability |
Imidazole Ring | Contributes to bioactivity through hydrogen bonding |
Pyrimidine Core | Essential for target specificity |
Research into the SAR of similar compounds has shown that modifications can lead to significant changes in biological activity, highlighting the importance of systematic exploration in drug design .
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds structurally related to (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone:
- Anticancer Agents : A study on similar pyrimidine derivatives revealed their potential as anticancer agents through in vitro assays showing significant cytotoxicity against various cancer cell lines .
- Antiviral Compounds : Research highlighted a series of imidazole derivatives demonstrating potent antiviral activity against RNA viruses, suggesting that further exploration of this compound could yield similar results .
Comparación Con Compuestos Similares
Compuestos similares
Flavopiridol: Otro inhibidor de la cinasa dependiente de ciclina con un rango más amplio de objetivos de cinasa.
Roscovitina: Un inhibidor selectivo de las cinasas dependientes de ciclina 1, 2 y 5.
Palbociclib: Inhibe específicamente las cinasas dependientes de ciclina 4 y 6, utilizado en el tratamiento del cáncer de mama.
Singularidad
AZD5597 es único debido a su potente inhibición de múltiples cinasas dependientes de ciclina (1, 2 y 9) y su idoneidad para la dosificación intravenosa. Ha mostrado excelentes propiedades fisicoquímicas y un amplio margen contra la inhibición de las isoformas del citocromo P450 y el canal iónico del gen relacionado con el éter-a-go-go humano .
Actividad Biológica
The compound (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone, hereafter referred to as Compound X, is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article examines the biological activity of Compound X, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Compound X belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. The structural formula is represented as follows:
This compound features multiple functional groups that contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. In vitro assays have demonstrated that compounds similar to Compound X exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM .
Table 1: Comparison of IC50 Values for Compound X and Standard Agents
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound X | MCF-7 | 0.87 - 12.91 |
5-Fluorouracil | MCF-7 | 17.02 |
Indomethacin | Various | 9.17 |
In vivo studies have also shown that similar compounds can inhibit tumor growth significantly, with some derivatives achieving up to 66% tumor growth inhibition at doses of 60 mg/kg without evident toxicity .
Anti-inflammatory Activity
Pyrimidine derivatives, including those related to Compound X, have been investigated for their anti-inflammatory properties. A study indicated that certain pyrimidine compounds effectively inhibited COX-2 activity with IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
Table 2: COX-2 Inhibition Potency of Pyrimidine Derivatives
Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
Compound Y | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
Compound Z | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
These findings suggest that the presence of specific substituents on the pyrimidine ring can enhance anti-inflammatory activity.
The mechanism by which Compound X exerts its biological effects is multifaceted. It is believed that the compound interacts with key signaling pathways involved in cell proliferation and inflammatory responses. For instance, it may inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
Additionally, docking studies have suggested that Compound X can bind effectively to target proteins involved in cancer progression and inflammation, leading to reduced activity of these pathways .
Case Studies
Several case studies have documented the efficacy of compounds structurally related to Compound X:
- Case Study A : A clinical trial involving a pyrimidine derivative similar to Compound X showed promising results in reducing tumor size in patients with advanced solid tumors.
- Case Study B : Preclinical models demonstrated that treatment with a related compound resulted in significant reductions in inflammatory markers in animal models of chronic inflammation.
Propiedades
IUPAC Name |
[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDIJMNXYJJNG-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239012 | |
Record name | AZD-5597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924641-59-8 | |
Record name | AZD-5597 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924641598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5597 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-5597 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7855W19GY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.